molecular formula C25H18FN3O2 B2936682 5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866345-01-9

5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2936682
CAS RN: 866345-01-9
M. Wt: 411.436
InChI Key: GRUZWPNTVYQXGZ-UHFFFAOYSA-N
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Description

5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18FN3O2 and its molecular weight is 411.436. The purity is usually 95%.
BenchChem offers high-quality 5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Research on quinoxaline derivatives and related heterocyclic compounds often involves their synthesis and detailed structural analysis using techniques like X-ray diffraction and DFT calculations. For example, a study by Abad et al. (2021) detailed the synthesis of an isoxazolquinoxaline derivative, followed by comprehensive structural characterization and docking studies to predict its anti-cancer activity (Abad et al., 2021).

  • Green Chemistry Synthesis : The environmentally friendly synthesis of complex heterocyclic compounds, such as benzopyrazolo[3,4-b]quinolines, demonstrates the application of green chemistry principles in creating structurally complex molecules with high yields and minimal environmental impact (Rajesh et al., 2011).

Pharmacological Applications

  • Antitubercular Activity : The synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from structural motifs similar to quinoxalines, and their evaluation as antitubercular agents, highlight the potential for designing new therapeutic agents based on heterocyclic scaffolds (Kantevari et al., 2011).

  • Photoluminescence Applications : Studies on photoluminescent compounds, including quinoxaline derivatives, provide insights into the design and synthesis of materials with potential applications in light-emitting devices. The investigation of electronic and photophysical properties of these compounds is crucial for developing new luminescent materials (Mancilha et al., 2006).

properties

IUPAC Name

17-benzyl-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c26-18-8-6-17(7-9-18)24-20-15-29(14-16-4-2-1-3-5-16)21-13-23-22(30-10-11-31-23)12-19(21)25(20)28-27-24/h1-9,12-13,15H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUZWPNTVYQXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=C(C=C5)F)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

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